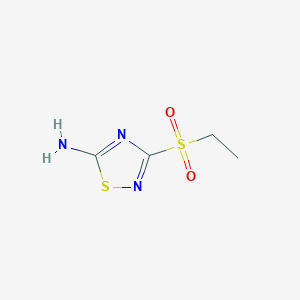![molecular formula C17H16N2O4 B12222647 3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12222647.png)
3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core, a piperazine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method involves the Ullmann-type coupling reaction, which is used to form the benzofuran core. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the incorporation of the furan moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets in the body. The compound is believed to act on various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine and benzofuran moieties but differs in the presence of a benzothiazole ring.
5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone: Contains similar structural elements but with different substitutions.
Uniqueness
3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is unique due to the presence of the furan moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16N2O4/c20-15(14-6-3-11-22-14)18-7-9-19(10-8-18)16-12-4-1-2-5-13(12)17(21)23-16/h1-6,11,16H,7-10H2 |
InChI Key |
LNXAKLKGUXLIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12222570.png)
![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B12222576.png)
![2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12222583.png)
![1,3-diethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedioate](/img/structure/B12222590.png)
![5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12222598.png)

![2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine](/img/structure/B12222608.png)


![5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12222633.png)
![Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B12222653.png)
![1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12222661.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B12222663.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12222671.png)
